molecular formula C27H37N3O B14222562 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-42-8

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one

Cat. No.: B14222562
CAS No.: 823216-42-8
M. Wt: 419.6 g/mol
InChI Key: QDZNMCABTBYMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a pyridine ring, a phenyl ring, and a piperazine ring connected through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of a Wittig reaction to form the ethenyl linkage between the pyridine and phenyl rings. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the decan-1-one moiety through an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl linkage.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound may act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to the presence of the piperazine ring and the decan-1-one moiety, which are not found in the similar compounds listed above.

Properties

CAS No.

823216-42-8

Molecular Formula

C27H37N3O

Molecular Weight

419.6 g/mol

IUPAC Name

1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]decan-1-one

InChI

InChI=1S/C27H37N3O/c1-2-3-4-5-6-7-8-9-27(31)30-22-20-29(21-23-30)26-14-12-24(13-15-26)10-11-25-16-18-28-19-17-25/h10-19H,2-9,20-23H2,1H3

InChI Key

QDZNMCABTBYMSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.